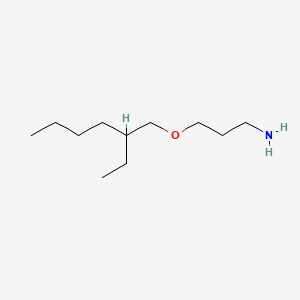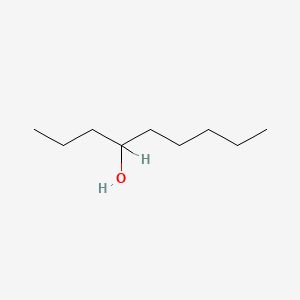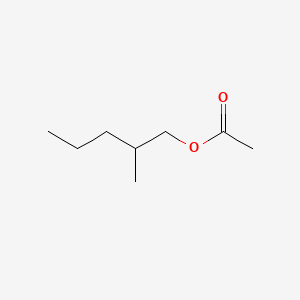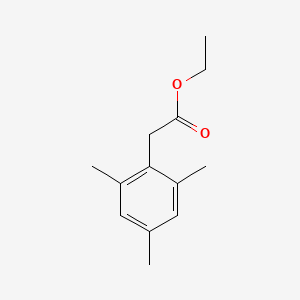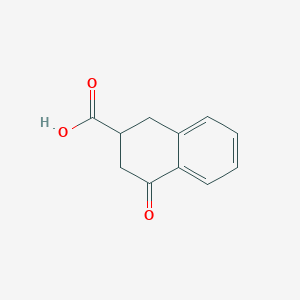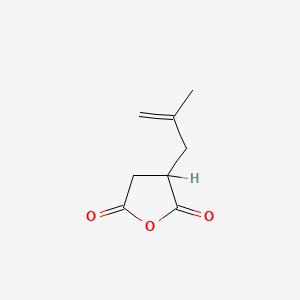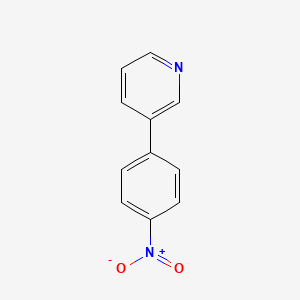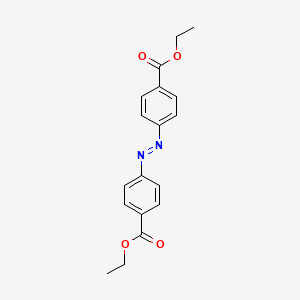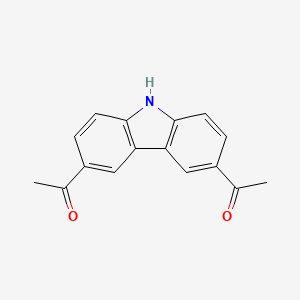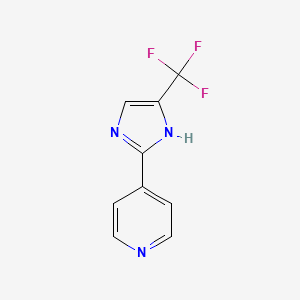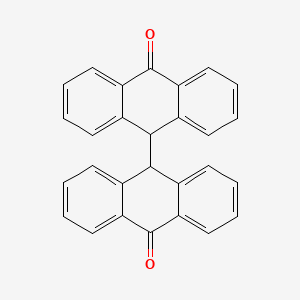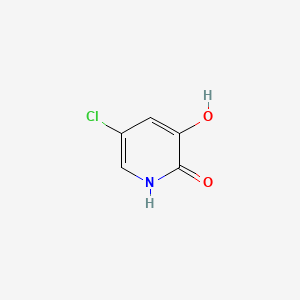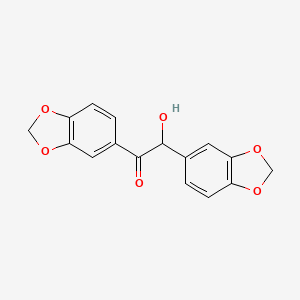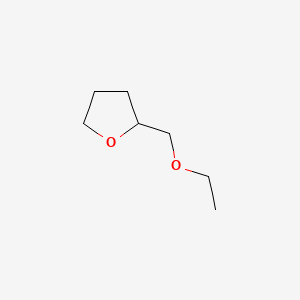
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) , also known as Phepropeptin D , is a cyclic peptide with the following chemical formula: C41H58N6O6 . It exhibits intriguing structural features due to its cyclic arrangement of amino acids. The compound’s systematic IUPAC name is Cyclo(L-alloisoleucyl-L-leucyl-D-phenylalanyl-D-prolyl-L-phenylalanyl-D-leucyl) .
Aplicaciones Científicas De Investigación
Cyclization Studies and Model Peptides
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) is a complex cyclic peptide. Similar peptides have been studied for their cyclization properties, which are crucial in peptide synthesis. For instance, a pentapeptide with a similar sequence was used to study cyclization, emphasizing the significance of separating activation and coupling steps in peptide synthesis (Ji & Bodanszky, 2009).
Synthesis and Biological Screening
Cyclic peptides, resembling Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl), have been synthesized and screened for biological activity. A study on a tetrapeptide cyclo-(isoleucyl-prolyl-leucyl- alanyl) showed potential antifungal and antihelmintic activities (Dahiya & Gautam, 2010).
Conformational and Structural Studies
The structure and conformation of cyclic peptides, similar to Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl), have been a subject of interest. For instance, the cyclodipeptides cyclo(L‐alanyl‐L‐phenylalanyl) and cyclo(D‐alanyl‐L‐phenylalanyl) were synthesized and studied for conformational information using various isotopes, which could provide insights into the behavior of similar cyclic peptides (Vičar et al., 1982).
Antimicrobial Activities
Cyclic peptides have shown antimicrobial activities in various studies. For example, new cyclopeptides isolated from a Ruegeria strain of bacteria exhibited moderate antimicrobial activity against Bacillus subtilis (Mitova, Popov, & De Rosa, 2004). This finding suggests potential antimicrobial applications for Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) and similar compounds.
Chiral Induction in Hydrogenation
The asymmetric hydrogenation of cyclic peptides is an important area of research. A study on cyclic peptides, including cyclo(-L-aminoacyl-deltaAla-), highlighted effective chiral induction, which is relevant to understanding the behavior of cyclic peptides in synthetic processes (Lee, Kanmera, Aoyagi, & Izumiya, 2009).
Propiedades
Número CAS |
136553-74-7 |
|---|---|
Nombre del producto |
Cyclo(L-alanyl-D-alloisoleucyl-L-leucyl-D-tryptophyl-D-alpha-glutamyl) |
Fórmula molecular |
C31H44N6O7 |
Peso molecular |
612.7 g/mol |
Nombre IUPAC |
(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpent-4-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H44N6O7/c1-6-18(4)27(37-28(41)19(5)32)31(44)36-24(13-17(2)3)30(43)35-25(29(42)34-21(16-38)11-12-26(39)40)14-20-15-33-23-10-8-7-9-22(20)23/h7-10,15-16,18-19,21,24-25,27,33H,2,6,11-14,32H2,1,3-5H3,(H,34,42)(H,35,43)(H,36,44)(H,37,41)(H,39,40)/t18-,19-,21+,24-,25+,27+/m0/s1 |
Clave InChI |
MBHURWYWZFYDQD-HDUXTRFBSA-N |
SMILES isomérico |
CC[C@H](C)[C@H](C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Secuencia |
AXXWE |
Sinónimos |
BE 18257B BE-18257B cyclo(Glu-Ala-Ile-Leu-Trp) cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl) cyclo(Ile-Leu-Trp-Glu-Ala) cyclo(isoleucyl-leucyl-tryptophyl-glutamyl-alanyl) WS 7338B WS-7338B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



